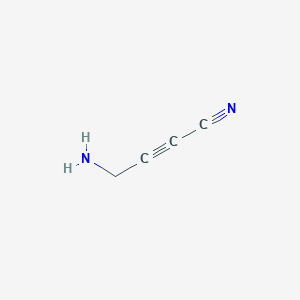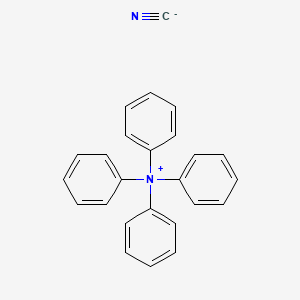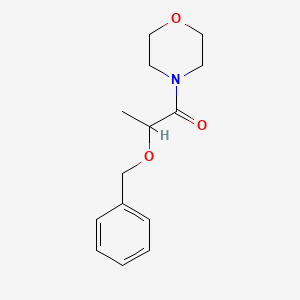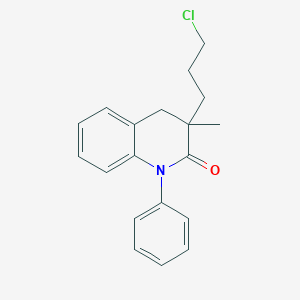
4-Aminobut-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobut-2-ynenitrile is an organic compound with the molecular formula C₄H₄N₂. It is characterized by the presence of an amino group (-NH₂) and a nitrile group (-C≡N) attached to a butynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-2-ynenitrile with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. For example, the reaction of 4-chlorobut-2-ynenitrile with ammonia can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobut-2-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding compounds like 4-aminobut-2-ynylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: 4-Aminobut-2-ynylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Aminobut-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-aminobut-2-ynenitrile involves its interaction with various molecular targets. For example, in nucleophilic addition reactions, the nitrile group acts as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of an amino group.
4-Chlorobut-2-ynenitrile: Contains a chlorine atom instead of an amino group.
4-Aminobut-2-enonitrile: Similar but with a double bond instead of a triple bond.
Uniqueness
4-Aminobut-2-ynenitrile is unique due to the presence of both an amino group and a nitrile group attached to a butynyl chain. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical transformations .
Propriétés
Numéro CAS |
739362-18-6 |
|---|---|
Formule moléculaire |
C4H4N2 |
Poids moléculaire |
80.09 g/mol |
Nom IUPAC |
4-aminobut-2-ynenitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h3,5H2 |
Clé InChI |
BQLHZJVXMLIWMK-UHFFFAOYSA-N |
SMILES canonique |
C(C#CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)



![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)

![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)


![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
